![molecular formula C28H21BrN2O3S B3828043 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile](/img/structure/B3828043.png)
2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile
Overview
Description
2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile, also known as BPN, is a synthetic compound that has gained attention in scientific research due to its potential as a drug candidate. BPN belongs to the family of nicotinonitrile derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile is not fully understood. However, studies have shown that 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile inhibits the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile has also been shown to inhibit the activity of histone deacetylase (HDAC), a protein involved in gene expression and cancer cell growth.
Biochemical and Physiological Effects:
2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile has been shown to have biochemical and physiological effects in various studies. In a study on breast cancer cells, 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile was shown to induce cell death and inhibit cell proliferation. In a study on colon cancer cells, 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile was shown to induce apoptosis, or programmed cell death. 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile has also been shown to inhibit the production of inflammatory cytokines in a study on inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities. 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile has also been shown to have low toxicity in various studies. However, 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile has some limitations for lab experiments. It is a relatively new compound, which means there is limited information available on its properties and effects. 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile also has limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile. One direction is to study the effects of 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile on other types of cancer, such as lung cancer and pancreatic cancer. Another direction is to study the effects of 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile on other inflammatory diseases, such as psoriasis and multiple sclerosis. Additionally, future research could focus on improving the solubility and stability of 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile to make it more suitable for use in drug development.
Scientific Research Applications
2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile has been studied for its potential as a drug candidate in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile has been studied as a potential treatment for breast cancer, prostate cancer, and colon cancer. It has also been studied for its potential as an anti-inflammatory agent in diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4,6-bis(4-methoxyphenyl)pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21BrN2O3S/c1-33-22-11-5-18(6-12-22)24-15-26(19-7-13-23(34-2)14-8-19)31-28(25(24)16-30)35-17-27(32)20-3-9-21(29)10-4-20/h3-15H,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDYSKSKXOXCLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4,6-bis(4-methoxyphenyl)pyridine-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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